3-(Chloromethyl)-5-((4,7-dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole
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Overview
Description
3-(Chloromethyl)-5-((4,7-dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-((4,7-dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Attachment of the Benzodioxol Group: The benzodioxol group can be attached through a Friedel-Crafts alkylation reaction using the appropriate benzodioxol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives may be investigated for their potential as therapeutic agents. The presence of the benzodioxol group suggests potential interactions with biological targets.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-((4,7-dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzodioxol group may play a role in binding to these targets, while the isoxazole ring may contribute to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-5-phenyl-4,5-dihydroisoxazole: Similar structure but with a phenyl group instead of the benzodioxol group.
3-(Chloromethyl)-5-(4-methoxyphenyl)-4,5-dihydroisoxazole: Similar structure but with a methoxyphenyl group instead of the benzodioxol group.
3-(Chloromethyl)-5-(4-hydroxyphenyl)-4,5-dihydroisoxazole: Similar structure but with a hydroxyphenyl group instead of the benzodioxol group.
Uniqueness
The uniqueness of 3-(Chloromethyl)-5-((4,7-dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole lies in the presence of the benzodioxol group, which may impart specific chemical and biological properties not found in other similar compounds. This group may enhance the compound’s ability to interact with biological targets or improve its stability and reactivity in chemical reactions.
Properties
IUPAC Name |
3-(chloromethyl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5/c1-17-11-4-8(3-10-5-9(6-15)16-21-10)12(18-2)14-13(11)19-7-20-14/h4,10H,3,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBWGPJVRZEABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC3CC(=NO3)CCl)OC)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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